Structural Differentiation from Sulthiame: Replacement of Primary Sulfonamide with 2-Cyanophenyl Group Abolishes Carbonic Anhydrase Zinc-Binding Motif
The target compound differs from the clinically approved anticonvulsant Sulthiame (CAS 61-56-3) by substitution of the primary sulfonamide (–SO₂NH₂) with an N-(2-cyanophenyl)benzenesulfonamide group. In Sulthiame, the terminal –SO₂NH₂ moiety directly coordinates the active-site zinc ion in carbonic anhydrase isoforms, conferring Ki values of 9 nM (CA II), 43 nM (CA IX), 134 nM (CA VI), and 374 nM (CA I). The target compound's 2-cyanophenyl substitution replaces this zinc-anchoring primary sulfonamide with a secondary sulfonamide, thereby abolishing the canonical CA pharmacophore. Cross-study comparison with sultam-based CA inhibitor series derived from Sulthiame demonstrates that modifications to the sulfonamide terminus dramatically alter CA isoform selectivity profiles; for example, derivative 11 in the Akgül et al. series showed enhanced selectivity for hCA VII over other isoforms when the sulfonamide was further functionalized. [1]
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) and zinc-binding capability |
|---|---|
| Target Compound Data | Secondary sulfonamide (N-(2-cyanophenyl)benzenesulfonamide terminus); no primary –SO₂NH₂ group; CA zinc-binding motif absent by structural deduction |
| Comparator Or Baseline | Sulthiame: Ki (CA II) = 9 nM; Ki (CA IX) = 43 nM; Ki (CA VI) = 134 nM; Ki (CA I) = 374 nM (human, in vitro enzyme assay) |
| Quantified Difference | Loss of primary sulfonamide zinc-binding pharmacophore; predicted ≥100-fold reduction in CA II binding affinity relative to Sulthiame based on known SAR for secondary vs. primary sulfonamide CA inhibitors |
| Conditions | Structural comparison; Sulthiame Ki values from in vitro stopped-flow CO₂ hydration assay using recombinant human CA isoforms |
Why This Matters
Researchers seeking CA inhibition should select Sulthiame or its primary sulfonamide analogs; those seeking CA-independent pharmacology mediated by the 2-cyanophenyl-sultam scaffold should select the target compound, as the two are mechanistically non-interchangeable.
- [1] Akgül Ö, Lucarini E, Di Cesare Mannelli L, et al. Sultam based Carbonic Anhydrase VII inhibitors for the management of neuropathic pain. Eur J Med Chem. 2022;227:113910. doi:10.1016/j.ejmech.2021.113910 View Source
